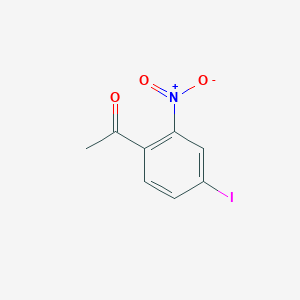
1-(4-Iodo-2-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodo-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6INO3 It is characterized by the presence of an iodo group and a nitro group attached to a phenyl ring, along with an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(4-Iodo-2-nitrophenyl)ethanone typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-nitroacetophenone using iodine and a suitable oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodo group at the desired position on the aromatic ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(4-Iodo-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-Iodo-2-aminophenyl)ethanone.
Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines, to form a variety of derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Iodo-2-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Iodo-2-nitrophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodo group can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Iodo-2-nitrophenyl)ethanone include:
2-Iodo-1-(4-nitrophenyl)ethanone: Similar structure but with the iodo group at a different position.
1-(4-Bromo-2-nitrophenyl)ethanone: Contains a bromo group instead of an iodo group.
1-(4-Chloro-2-nitrophenyl)ethanone: Contains a chloro group instead of an iodo group.
The uniqueness of this compound lies in the specific positioning of the iodo and nitro groups, which can influence its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C8H6INO3 |
|---|---|
Poids moléculaire |
291.04 g/mol |
Nom IUPAC |
1-(4-iodo-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6INO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3 |
Clé InChI |
YUCFQZGPPONQAV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


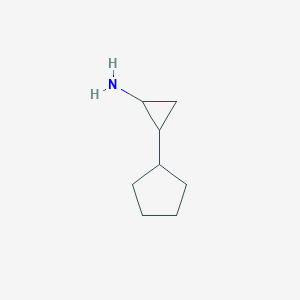
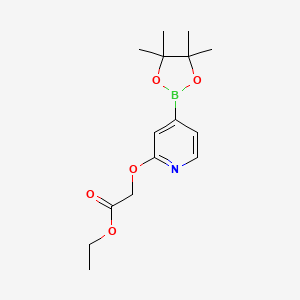
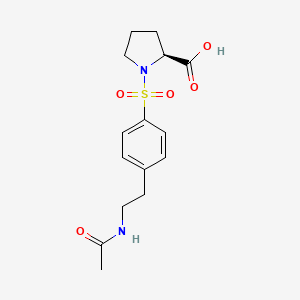
![7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242235.png)
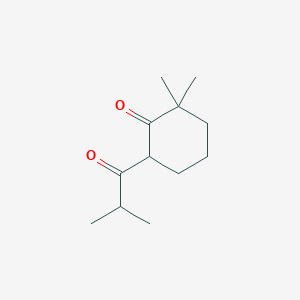
![2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15242266.png)
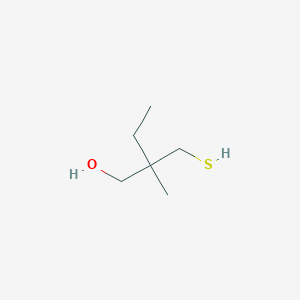
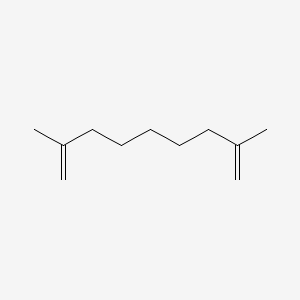
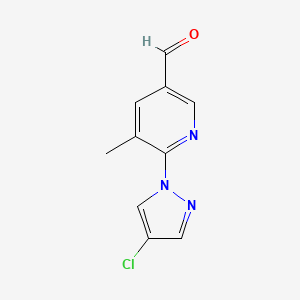
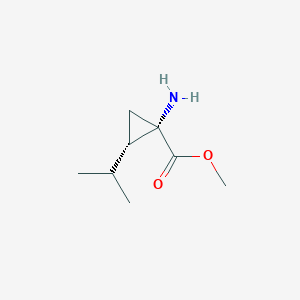
![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thietane]](/img/structure/B15242303.png)
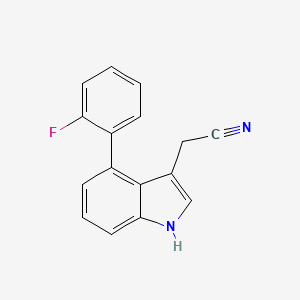

![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B15242321.png)
